6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
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Description
“6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride” is a chemical compound with the molecular formula C19H20N6O . It belongs to the class of compounds known as 1,3,5-triazines . These compounds are well known and have been the object of considerable interest due to their applications in different fields .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms . The specific structure of “this compound” would include morpholino and di-o-tolyl substituents on the triazine ring .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines typically involve the substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles . The specific reactions involving “this compound” would depend on the specific conditions and reactants used.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. The molecular weight of this compound is 348.40 .Mechanism of Action
Target of Action
It is known that some 1,3,5-triazines, a class of compounds to which this compound belongs, have important biological properties . For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Mode of Action
It is suggested that some 1,3,5-triazines demonstrate selective antiproliferative activity against certain types of cancer cells . The most active compounds in this class can inhibit cancer cell growth, suggesting apoptosis as the main pathway for their antiproliferative activity .
Biochemical Pathways
It is known that some 1,3,5-triazines can affect various biochemical pathways related to cancer cell proliferation and apoptosis .
Result of Action
The result of the compound’s action is primarily its antiproliferative activity against certain types of cancer cells . The most active compounds in this class can inhibit cancer cell growth, suggesting apoptosis as the main pathway for their antiproliferative activity .
Future Directions
The future directions for research on “6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, 1,3,5-triazines are attractive precursors for the synthesis of extended layered and nanoporous carbon nitrides .
Properties
IUPAC Name |
2-N,4-N-bis(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.2ClH/c1-15-7-3-5-9-17(15)22-19-24-20(23-18-10-6-4-8-16(18)2)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQVVQXRQOBUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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